molecular formula C13H20Cl2N2 B2589385 Stobadine dihydrochloride CAS No. 94452-31-0

Stobadine dihydrochloride

Cat. No.: B2589385
CAS No.: 94452-31-0
M. Wt: 275.22
InChI Key: XWLFAMANDIWUKH-JBUFHSOLSA-N
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Description

Stobadine dihydrochloride is the water-soluble salt form of stobadine, a synthetic (-)-cis pyridoindole derivative. It functions as a potent antioxidant and free radical scavenger , well-documented to protect various tissues against oxidative stress . Its core research value lies in its multifactorial pharmacodynamic profile, which includes robust cardioprotective and antiarrhythmic effects observed in experimental models, particularly under conditions of hypoxia and ischemia-reperfusion . The compound's mechanism of action involves the effective scavenging of reactive oxygen species (ROS), which contributes to its protective effects in studies modeling diabetic complications. Research indicates stobadine can attenuate pathological changes in the cardiovascular system, kidneys, eye lens, and nerves in diabetic models, often linked to oxidative damage . Preclinical pharmacokinetic studies have characterized this compound in various species, showing its systemic availability and terminal elimination half-life, supporting its application in research settings . Multiple analytical methods, including HPLC, GC, and spectrofluorometric assays, have been developed for its quantification in biological matrices . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLFAMANDIWUKH-JBUFHSOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Stobadine dihydrochloride is synthesized through a multi-step process involving the cyclization of appropriate precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its purest form .

Chemical Reactions Analysis

Radical Scavenging Reactions

Stobadine dihydrochloride demonstrates exceptional radical scavenging capabilities, primarily through hydrogen atom donation from its pyridoindole structure .

Key Radical Interactions:

Radical TypeReaction MechanismProduct FormedExperimental Evidence
Hydroxyl (- OH)H- abstraction from 5-N positionNitrogen-centered nitroxyl radicalEPR spectroscopy
Peroxyl (ROO- )Electron transferStabilized peroxyl adductPulse radiolysis studies
Alkoxyl (RO- )Radical quenching via conjugationOxidized alkoxyl derivativesKinetic analysis
  • Hydroxyl Radical Reaction :
    The reaction with - OH proceeds via second-order kinetics (k=6.2×109M1s1k = 6.2 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}) , forming a stable nitroxyl radical detected via EPR . This intermediate further reacts with oxygen to yield oxidized derivatives (e.g., 5-N-O- ) .

Oxidation Reactions

Oxidative transformations significantly alter stobadine’s pharmacological profile.

Oxidation Pathways:

Oxidizing AgentConditionsMajor ProductBiological Relevance
Hydrogen peroxideNeutral pH, 25°C5-N-Oxide derivativeEnhanced antioxidant capacity
Singlet oxygenUV irradiationEndoperoxide intermediatesPhotodegradation studies
  • Mechanistic Insight :
    Oxidation at the 5-N position generates metabolites with retained radical scavenging activity but altered pharmacokinetics .

Reduction Reactions

Reductive processes are pivotal in stobadine’s synthesis and metabolic detoxification.

Synthetic Reduction:

Reaction TypeReagentsOutcomeReference
Catalytic dehalogenation3H2^3\text{H}_2, Pd/CTritium-labeled stobadinePreclinical tracer studies
  • Tritium Labeling :
    Catalytic reductive dehalogenation of 6-bromo-stobadine replaces bromine with tritium, enabling radiometric tracking in pharmacokinetic studies .

Substitution Reactions

Functional group modifications enhance stobadine’s therapeutic utility.

Notable Substitutions:

Position ModifiedReagentProductApplication
6-C positionBromine6-Bromo-stobadineIntermediate for labeling
Indole NHAlkyl halidesN-Alkylated derivativesStructure-activity studies

Stability and Decomposition

Environmental factors critically influence stobadine’s reactivity:

  • Light Sensitivity : Rapid decomposition under daylight via photooxidation .

  • Oxygen Sensitivity : Autoxidation in aqueous solutions forms dimeric products .

Metabolic Reactions

Hepatic metabolism involves cytochrome P450-mediated oxidation, yielding:

  • Primary Metabolites : 7-Hydroxy-stobadine (active)

  • Secondary Metabolites : Glucuronide conjugates (inactive)

Kinetic Parameters of Key Reactions:

ReactionRate Constant (kk)Half-life (t1/2t_{1/2})Conditions
- OH scavenging6.2×109M1s16.2 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}-Aqueous buffer, pH 7.4
Autoxidation1.8×103s11.8 \times 10^{-3} \, \text{s}^{-1}6.4 hours25°C, atmospheric O₂

Scientific Research Applications

Chemistry

Stobadine dihydrochloride serves as a model compound for studying antioxidant mechanisms within the class of pyridoindoles. It is utilized in research focusing on the biochemical pathways involved in oxidative stress and the efficacy of various antioxidants.

Biology

In biological studies, this compound has been instrumental in investigating cellular responses to oxidative stress. It has demonstrated protective effects on various cell types against oxidative damage and has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Medicine

This compound has potential therapeutic applications in treating conditions associated with oxidative stress, including:

  • Cardiovascular Diseases : Its cardioprotective properties have been highlighted in studies demonstrating its ability to protect heart tissue from ischemic damage.
  • Neurodegenerative Disorders : Research indicates that stobadine may offer neuroprotective benefits, particularly in conditions like Alzheimer's disease, where oxidative stress plays a significant role .

Industry

Due to its antioxidant properties, this compound is considered a potential additive in products requiring oxidative stability. This includes food preservation and cosmetic formulations where maintaining product integrity is crucial.

Case Studies and Research Findings

  • Antioxidant Efficacy : A study involving human umbilical vein endothelial cells (HUVEC) demonstrated that stobadine did not significantly decrease cell viability at concentrations up to 200 µM but showed protective effects against oxidative stress-induced damage .
  • Pharmacokinetic Studies : Research involving pharmacokinetic assessments of this compound revealed significant tissue distribution in organs such as the lung, brain, and liver following intravenous administration in rat models. The compound exhibited a half-life of approximately 78 minutes post-administration .
  • Radioprotective Effects : In vitro studies suggested that stobadine could protect cells from radiation-induced damage, indicating potential applications in radiotherapy settings .

Mechanism of Action

Stobadine dihydrochloride exerts its effects primarily through its antioxidant activity. The compound scavenges reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The indolic nitrogen center plays a crucial role in its radical scavenging efficiency. Additionally, this compound may interact with other antioxidants, such as vitamin E, to enhance its protective effects .

Comparison with Similar Compounds

Comparison with Structural Analogs: SMe1EC2

A derivative of stobadine, SMe1EC2 (2-ethoxycarbonyl-8-methoxy-pyridoindole), was engineered to enhance antioxidant activity while reducing side effects. Key comparative findings include:

Parameter Stobadine Dihydrochloride SMe1EC2 Reference
Antioxidant Efficacy High radical scavenging capacity Higher activity than stobadine
Acute Toxicity (Mice) Moderate LD50 (oral, i.p., i.v.) Markedly reduced toxicity
Adrenolytic Activity Exhibits α1-adrenolytic effects Eliminated in SMe1EC2

Functional Comparison with Antioxidant Standards: Trolox

Stobadine’s antioxidant performance was benchmarked against Trolox , a water-soluble vitamin E analog, in erythrocytes exposed to AAPH-induced peroxyl radicals:

Compound Radical Scavenging Efficiency Lipid Peroxidation Inhibition Reference
This compound Superior to Trolox 85–90% inhibition at 10 μM
Trolox Baseline (100% relative) 70–75% inhibition at 10 μM

Stobadine’s pyridoindole backbone enables dual mechanisms: direct radical neutralization and stabilization of membrane-bound antioxidants like α-tocopherol .

Contrast with Other Dihydrochloride Compounds

While stobadine shares the dihydrochloride salt formulation with several pharmacologically distinct agents, its therapeutic niche remains unique:

Compound Primary Use Key Differentiator from Stobadine Reference
Octenidine Dihydrochloride Antimicrobial (wound care) Targets bacterial biofilms; no antioxidant role
Trientine Dihydrochloride Copper chelation (Wilson’s disease) Metal ion sequestration; no radical scavenging
Diphenhydramine Hydrochloride Antihistamine H1-receptor antagonism; sedative properties

Stobadine’s specificity for oxidative stress pathways distinguishes it from antimicrobial or chelating dihydrochlorides.

Pharmacokinetic and Toxicological Profile

  • Absorption/Distribution : In rats, stobadine achieves peak plasma concentrations within 1–2 hours post-administration, with high affinity for cardiac and hepatic tissues .
  • Metabolism : Hepatic oxidation yields N-oxide and hydroxylated metabolites, which retain partial antioxidant activity .
  • Toxicity: Acute toxicity studies in mice reveal an LD50 of 98 mg/kg (oral) and 45 mg/kg (intravenous), underscoring the need for dose optimization .

Biological Activity

Stobadine dihydrochloride, a derivative of hexahydropyridoindole, is recognized for its significant biological activity , particularly its antioxidant properties. This compound has been extensively studied for its effects on various biological systems, revealing insights into its mechanisms of action, pharmacokinetics, and therapeutic potential.

Target and Mode of Action
this compound primarily acts as an antagonist of the ADRA1 (Adrenergic receptor alpha-1) . By inhibiting this receptor, it modulates various physiological responses related to oxidative stress and cellular signaling pathways.

Biochemical Pathways
The compound plays a crucial role in biochemical reactions by scavenging reactive oxygen species (ROS), thus preventing oxidative damage to biomolecules such as DNA, proteins, and lipids. It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, contributing to the overall antioxidant capacity of cells.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound can be administered both intravenously and orally in animal models. These studies have shown that the compound exhibits favorable absorption characteristics and bioavailability, which are critical for its therapeutic efficacy.

Cellular Effects

This compound exerts various effects on different cell types:

  • Gene Expression Modulation : It influences the expression of genes involved in oxidative stress response, enhancing cellular resilience against oxidative damage.
  • Cell Signaling : The compound affects key signaling pathways that regulate cell survival and apoptosis, thereby impacting cellular metabolism and function .

Comparative Studies

Recent studies have compared this compound with its structural analogs to evaluate their antioxidant efficacy. For instance, SMe1EC2, a low-basicity derivative of stobadine, demonstrated superior antioxidant properties in certain experimental setups. In stimulated macrophages, SMe1EC2 inhibited reactive oxygen species (ROS) production more effectively than stobadine at similar concentrations .

CompoundAntioxidant ActivityCell TypeObservations
StobadineModerateHUVECNo cytotoxic effect at <200 µM
SMe1EC2HighRAW264.7Inhibited ROS production by up to 50%
SMe1EC2HigherHUVEC-STSlight stimulation of cell migration at 50 µM

Case Studies

A variety of case studies have explored the practical applications of this compound in clinical settings:

  • Protective Effects Against Hemolysis : In vitro studies indicated that stobadine effectively protected red blood cells from free radical-induced hemolysis. Its efficiency was noted to vary depending on the type of radical initiator used .
  • Cancer Cell Proliferation : Extracts containing stobadine were evaluated for their effects on cancer cell lines (e.g., MCF-7 and HeLa). Results showed that stobadine could inhibit proliferation at specific concentrations while enhancing the antioxidant capacity of these extracts .
  • Metabolomic Profiling : Studies on phenolic extracts from grape species revealed that compounds like stobadine could prevent DNA damage caused by free radicals, supporting its potential use in cancer prevention strategies .

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